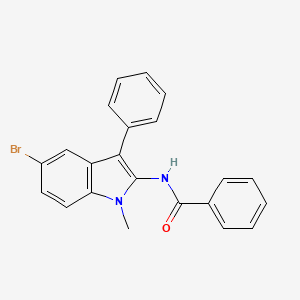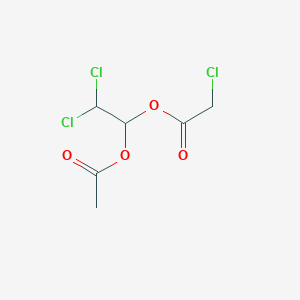
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate is an organic compound characterized by the presence of an acetyloxy group and two chlorine atoms attached to an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the addition of ethyl chloroacetate to a reactor, followed by the gradual addition of acetic anhydride and a catalyst. The mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified through distillation or recrystallization to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted ethyl chloroacetates.
Hydrolysis: Formation of the corresponding alcohol and acetic acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate involves its interaction with molecular targets such as enzymes and proteins. The acetyloxy group can act as a protecting group for alcohol functionalities, while the chloroacetate moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the acetyloxy group.
Methyl chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2,2-Dichloroethyl acetate: Similar in structure but lacks the chloroacetate moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63168-00-3 |
|---|---|
Fórmula molecular |
C6H7Cl3O4 |
Peso molecular |
249.5 g/mol |
Nombre IUPAC |
(1-acetyloxy-2,2-dichloroethyl) 2-chloroacetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-6(5(8)9)13-4(11)2-7/h5-6H,2H2,1H3 |
Clave InChI |
VLYPWJWAGWORSY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C(Cl)Cl)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
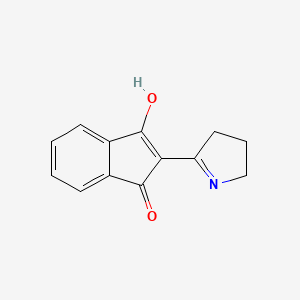
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
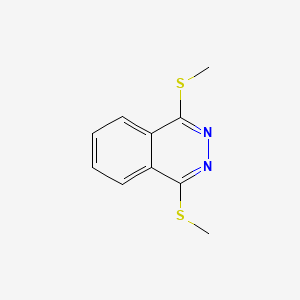
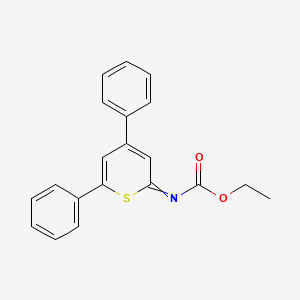
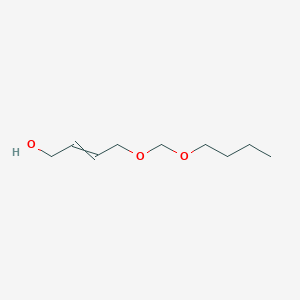
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
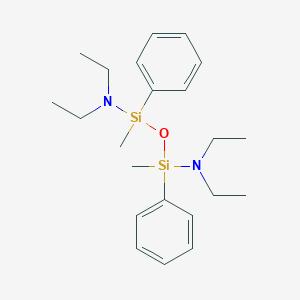
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
